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molecular formula C14H25NO2 B8675032 Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate

Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate

Cat. No. B8675032
M. Wt: 239.35 g/mol
InChI Key: IEGLNJMIAVNESK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06291469B1

Procedure details

9.6 g (26.0 mmol) of the protected Spiro compound from Step B were dissolved in 400 ml ethanol, and the solution was filled into a hydrogenation vessel followed by 2 g Pd(II) hydroxide on charcoal. The reaction was carried out at 40° C. and 1 atm hydrogen, and it was complete after about 40 hours. The catalyst was removed by filtration through silica gel, and the filtrate was concentrated under reduced pressure. The remaining oil was treated with dry ether, filtered, and the filtrate was acidified with ethereal hydrochloric acid. The hydrochloride of the title compound was collected by filtration, washed two times with ether, dissolved in water, and the solution was made alkaline with 2 N aqueous sodium hydroxide solution. After extraction with dichloromethane the organic layer was dried over sodium sulfate and concentrated in vacuo.
Name
Spiro compound
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd(II) hydroxide
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([CH:6]=[C:7]1[CH2:27][CH2:26][C:10]2([CH2:15][CH2:14][N:13](C(OCC3C=CC=CC=3)=O)[CH2:12][CH2:11]2)[CH:9]=[CH:8]1)=[O:5])[CH3:2].[H][H]>C(O)C>[CH2:15]1[C:10]2([CH2:26][CH2:27][CH:7]([CH2:6][C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:8][CH2:9]2)[CH2:11][CH2:12][NH:13][CH2:14]1

Inputs

Step One
Name
Spiro compound
Quantity
9.6 g
Type
reactant
Smiles
C(C)OC(=O)C=C1C=CC2(CCN(CC2)C(=O)OCC2=CC=CC=C2)CC1
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Pd(II) hydroxide
Quantity
2 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the solution was filled into a hydrogenation vessel
CUSTOM
Type
CUSTOM
Details
was carried out at 40° C.
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through silica gel
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The remaining oil was treated with dry ether
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
The hydrochloride of the title compound was collected by filtration
WASH
Type
WASH
Details
washed two times with ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
After extraction with dichloromethane the organic layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
C1CNCCC12CCC(CC2)CC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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